molecular formula C17H15F2N5OS B15099162 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B15099162
M. Wt: 375.4 g/mol
InChI Key: OXKMOZFRGXHFTH-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 573949-69-6) features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-fluorophenyl moiety. A sulfanyl bridge connects this triazole ring to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl group (Figure 1) . This structure is designed to optimize interactions with biological targets, leveraging electron-withdrawing fluorine atoms and hydrophobic methyl groups to enhance binding affinity and metabolic stability.

For example, triazole derivatives with fluorinated aryl groups have demonstrated inhibitory activity against reverse transcriptase (RT) in HIV-1 , while similar acetamides exhibit anti-exudative properties comparable to diclofenac .

Properties

Molecular Formula

C17H15F2N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C17H15F2N5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

OXKMOZFRGXHFTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens

Biological Activity

The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a novel derivative of the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F2N5OSC_{16}H_{15}F_{2}N_{5}OS, with a molecular weight of approximately 364.39 g/mol. The structure incorporates a triazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H15F2N5OS
Molecular Weight364.39 g/mol
IUPAC NameThis compound
InChI KeyTo be determined

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antifungal Activity : The triazole ring inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts fungal growth and viability.
  • Antibacterial Effects : The compound exhibits antibacterial properties by interfering with bacterial enzyme functions, leading to cell death.
  • Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has shown effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antifungal and Antibacterial Studies

In studies involving various triazole derivatives, compounds similar to This compound have demonstrated significant antifungal and antibacterial activities. For instance:

  • EC50 Values : Compounds in this class have shown EC50 values in the nanomolar range against resistant fungal strains, indicating potent antifungal properties .
  • Bacterial Inhibition : The activity against Gram-positive and Gram-negative bacteria has been noted, with some compounds outperforming standard treatments such as fluconazole and chloramphenicol .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives through various mechanisms:

  • Cell Line Studies : In vitro studies on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines have shown that certain derivatives exhibit IC50 values indicating effective inhibition of cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Acetamides
Compound ID/Name Triazole Substituents (Position 4/5) Acetamide Substituent Key Biological Activities References
Target Compound 4-amino, 5-(4-fluorophenyl) N-(3-fluoro-4-methylphenyl) Potential anti-inflammatory, RT inhibition (inferred)
4-amino, 5-(4-chlorophenyl) N-(4-phenoxyphenyl) Unspecified (structural analog)
AM31 () 4-amino, 5-(2-hydroxyphenyl) N-(4-nitrophenyl) RT inhibition (KI = 0.12 nM; superior to Nevirapine)
KA3 () 4-(carbamoyl methyl), 5-(pyridin-4-yl) N-(3-chlorophenyl) Antimicrobial (MIC: 8 µg/mL vs. E. coli), antioxidant
Compound 3.1-3.21 () 4-amino, 5-(furan-2-yl) Varied fluorinated/chlorinated aryl Anti-exudative (45–65% inhibition vs. 58% for diclofenac)
4-ethyl, 5-(thiophen-2-yl) N-(4-fluorophenyl) Structural analog (no activity data)
Key Observations:

Electron-Withdrawing Groups Enhance Activity :

  • The target compound’s 4-fluorophenyl group (vs. 4-chlorophenyl in ) may improve metabolic stability due to fluorine’s smaller size and stronger electronegativity .
  • Compounds with nitro (AM31) or chloro (KA3) groups exhibit enhanced RT inhibition or antimicrobial activity, respectively .

Anti-Exudative Activity :

  • Derivatives with furan-2-yl substituents () show comparable efficacy to diclofenac (8 mg/kg), suggesting that the target compound’s 4-fluorophenyl group could similarly modulate inflammation .

Contradictions and Limitations

  • Activity vs. Substituent Position : While 2-hydroxyphenyl (AM31) enhances RT inhibition , 4-fluorophenyl (target) may prioritize anti-inflammatory over antiviral effects.

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